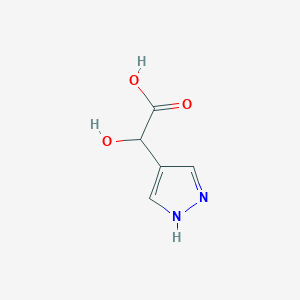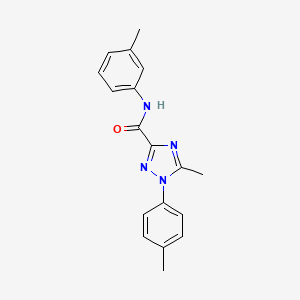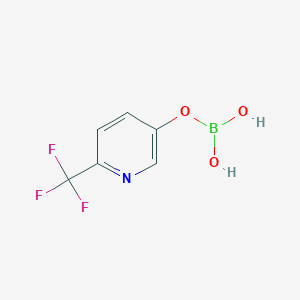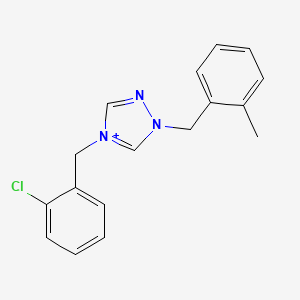![molecular formula C13H9NO4S B13361427 Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)
Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a fused ring system that includes a naphthalene moiety and an isothiazole ring. The presence of the carboxylate and dioxide functional groups adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthoquinone with thiosemicarbazide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the dioxide functionality, converting it to a simpler isothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-d]isothiazole derivatives with additional oxygen functionalities, while reduction can produce simpler isothiazole compounds.
科学的研究の応用
Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a reactive intermediate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphtho[1,2-d]isothiazole acetic acid derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Thiazole derivatives: These compounds have a similar heterocyclic ring system but may have different substituents and biological activities.
Uniqueness
Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide is unique due to its specific combination of functional groups and fused ring system
特性
分子式 |
C13H9NO4S |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
methyl 3,3-dioxobenzo[e][1,2]benzothiazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO4S/c1-18-13(15)12-11-9-5-3-2-4-8(9)6-7-10(11)19(16,17)14-12/h2-7H,1H3 |
InChIキー |
XAIVQJKLLVRDLT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NS(=O)(=O)C2=C1C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)

![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)

![2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)
